molecular formula C15H12OS B1587568 2-(4-Methoxyphenyl)benzothiophene CAS No. 27884-09-9

2-(4-Methoxyphenyl)benzothiophene

Cat. No.: B1587568
CAS No.: 27884-09-9
M. Wt: 240.3 g/mol
InChI Key: ADKCFCOXELVRJV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzothiophene is an organic compound characterized by a benzothiophene core substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)benzothiophene typically involves the following steps:

  • Benzothiophene Derivative Formation: The starting material, benzothiophene, is first synthesized or obtained commercially.

  • Substitution Reaction: The benzothiophene undergoes a substitution reaction with 4-methoxyphenylboronic acid or 4-methoxyphenyl halide in the presence of a palladium catalyst and a base (e.g., potassium carbonate) under reflux conditions.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)benzothiophene can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Reagents like halides, boronic acids, and organometallic compounds are employed, often with palladium catalysts and bases.

Major Products Formed:

  • Oxidation Products: Quinone derivatives and other oxidized forms.

  • Reduction Products: Reduced benzothiophene derivatives.

  • Substitution Products: Various substituted benzothiophenes with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)benzothiophene has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological targets.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)benzothiophene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)benzothiophene is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2-(4-Methoxyphenyl)ethanol: A phenolic compound with a methoxy group on the benzene ring.

  • 2-(4-Methoxyphenyl)ethanone: A ketone derivative with a methoxy group on the benzene ring.

  • 2-(4-Methoxyphenyl)isocyanate: A reagent used in organic synthesis for amine protection.

These compounds share the methoxyphenyl group but differ in their core structures and functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCFCOXELVRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399761
Record name 2-(4-methoxyphenyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27884-09-9
Record name 2-(4-methoxyphenyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in 91% yield from benzo[b]thiophene-2-boronic acid and 4-bromoanisole by using a coupling procedure similar to that described below in Example 14-A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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